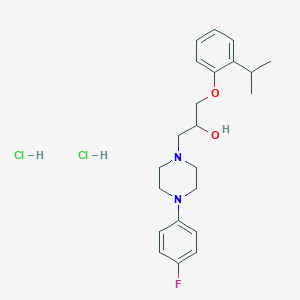

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol dihydrochloride

Descripción

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol dihydrochloride is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl group at the 1-position and a propan-2-ol chain linked via a 2-isopropylphenoxy moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications . Structural characterization typically employs NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry (ESI-MS), as seen in related piperazine derivatives .

Propiedades

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN2O2.2ClH/c1-17(2)21-5-3-4-6-22(21)27-16-20(26)15-24-11-13-25(14-12-24)19-9-7-18(23)8-10-19;;/h3-10,17,20,26H,11-16H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXSBWPJZOEYGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31Cl2FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound shares structural similarities with other piperazine-based derivatives, differing primarily in aryl substituents and side-chain modifications. Key comparisons include:

Key Observations :

- Halogen Substitution : Replacing the 4-fluorophenyl group in the target compound with 4-chlorophenyl (Imp. C) or 2-fluorophenyl () alters electronic properties and binding affinity. Chlorine’s higher electronegativity may enhance metabolic stability but reduce solubility compared to fluorine .

- Salt Forms : Dihydrochloride salts are common across analogues (e.g., Imp. C, ), improving crystallinity and bioavailability .

Spectroscopic and Physical Properties

- NMR Trends : The 4-fluorophenyl group in the target compound would exhibit distinct ¹⁹F NMR signals near -115 ppm, comparable to 8c .

- Melting Points: Piperazine derivatives with sulfonamide groups () show higher melting points (132–230°C) than non-sulfonamide analogues, suggesting the target’s dihydrochloride form may melt below 200°C .

Pharmacological Implications (Inferred)

While pharmacological data are absent in the evidence, the 4-fluorophenylpiperazine moiety is associated with serotonin receptor affinity in related compounds. Substituent position (e.g., 4- vs. 2-fluorophenyl) significantly impacts receptor selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.